molecular formula C24H31N3O3 B236469 N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide

Katalognummer B236469
Molekulargewicht: 409.5 g/mol
InChI-Schlüssel: RPWNVWKGUMEUKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a drug that belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors. The drug is currently being studied for its potential use in the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide works by inhibiting BTK, a protein that plays a key role in the development and progression of various types of cancer and autoimmune diseases. BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is involved in the activation and proliferation of B-cells. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the inhibition of cancer cell growth and reduction of inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit BTK activity, leading to the inhibition of cancer cell growth and reduction of inflammation in autoimmune diseases. This compound has also been shown to reduce the levels of various cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one limitation of this compound is its potential to cause adverse effects such as diarrhea, fatigue, and nausea. Additionally, more research is needed to determine the optimal dosage and dosing schedule for this compound.

Zukünftige Richtungen

There are several future directions for the study of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide. One direction is the evaluation of this compound in combination with other therapies, such as chemotherapy and immunotherapy, for the treatment of cancer. Another direction is the evaluation of this compound in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, more research is needed to determine the long-term safety and efficacy of this compound in clinical trials.

Synthesemethoden

The synthesis of N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide involves several steps. The first step is the preparation of 4-(3-methylbutanoyl)-1-piperazine. This is achieved by reacting 3-methylbutanoyl chloride with piperazine in the presence of a base such as triethylamine. The second step involves the preparation of 4-(4-aminophenyl)piperazine by reacting 4-nitroaniline with piperazine in the presence of a reducing agent such as iron powder. The final step is the coupling of 4-(4-aminophenyl)piperazine with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide. The resulting product is this compound.

Wissenschaftliche Forschungsanwendungen

N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide has been studied extensively for its potential use in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, this compound has shown promising results in inhibiting BTK, a protein that plays a key role in the development and progression of various types of cancer and autoimmune diseases. This compound has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases.

Eigenschaften

Molekularformel

C24H31N3O3

Molekulargewicht

409.5 g/mol

IUPAC-Name

N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C24H31N3O3/c1-18(2)16-24(29)27-14-12-26(13-15-27)21-10-8-20(9-11-21)25-23(28)17-30-22-7-5-4-6-19(22)3/h4-11,18H,12-17H2,1-3H3,(H,25,28)

InChI-Schlüssel

RPWNVWKGUMEUKQ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Kanonische SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.